molecular formula C21H24ClN7 B11533505 6-[(2E)-2-benzylidenehydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-benzylidenehydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11533505
M. Wt: 409.9 g/mol
InChI Key: PCONLFUSJZPAJI-OEAKJJBVSA-N
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Description

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a chloromethylphenyl group, diethylamino groups, and a phenylmethylidene hydrazinyl group. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-methylphenylamine with diethylamine in the presence of a suitable catalyst to form the corresponding diethylamino derivative. This intermediate is then reacted with cyanuric chloride to form the triazine ring. Finally, the phenylmethylidene hydrazinyl group is introduced through a condensation reaction with phenylhydrazine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine or alcohol derivatives.

Scientific Research Applications

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:

    N-(3-CHLORO-4-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE: This compound shares the chloromethylphenyl group but differs in the presence of trimethoxybenzamide instead of the triazine ring.

    N1,N4-BIS(3-CHLORO-4-METHYLPHENYL)SUCCINAMIDE: This compound contains two chloromethylphenyl groups but lacks the triazine ring and diethylamino groups.

The uniqueness of N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C21H24ClN7

Molecular Weight

409.9 g/mol

IUPAC Name

4-N-[(E)-benzylideneamino]-6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H24ClN7/c1-4-29(5-2)21-26-19(24-17-12-11-15(3)18(22)13-17)25-20(27-21)28-23-14-16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

PCONLFUSJZPAJI-OEAKJJBVSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2)NC3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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